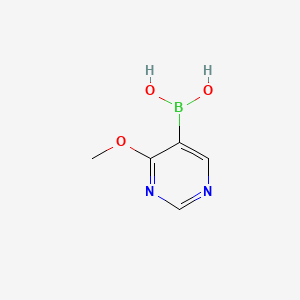

(4-Methoxypyrimidin-5-yl)boronic acid

Vue d'ensemble

Description

“(4-Methoxypyrimidin-5-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H7BN2O3 . It is a type of organoboron compound, which are commonly used in organic chemistry .

Synthesis Analysis

Boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, can be synthesized using various methods. One common method involves the use of organometallic reagents and boranes . The synthetic processes used to obtain these active compounds are relatively simple and well-known .

Molecular Structure Analysis

The molecular weight of “(4-Methoxypyrimidin-5-yl)boronic acid” is approximately 153.93 g/mol . The exact mass is 154.05500 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Chemical Reactions Analysis

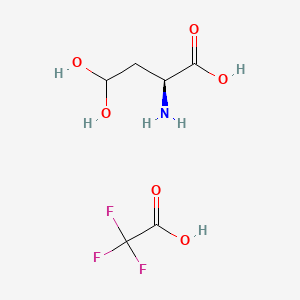

Boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, are considered Lewis acids . They can form stable transition complexes with sugars and amino acids . The pKa values of boronic acids can change in the presence of diols .

Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including derivatives like (4-Methoxypyrimidin-5-yl)boronic acid, are known for their utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This makes them suitable for homogeneous assays or heterogeneous detection .

Medicinal Chemistry

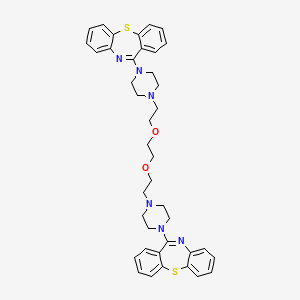

Non-symmetrical borinic acids, which can be related to boronic acid derivatives, have shown potential in medicinal chemistry applications. They could be used in the development of chemical sensors or as part of polymers with sensing capabilities .

Materials Science

Similarly, borinic acid derivatives have been studied for their applications in materials science. This includes their incorporation into polymers for chemical sensing purposes .

Fluorescent Sensing

Some boronic acids have been combined with fluorescent compounds like pyrene to create sensors for catechol and its amino-derivatives, such as dopamine, DOPA, and DOPAC. While not directly stated for (4-Methoxypyrimidin-5-yl)boronic acid, it’s plausible that similar applications could be explored given the compound’s structural properties .

Research Chemicals

(4-Methoxypyrimidin-5-yl)boronic acid is available for purchase as a research chemical, indicating its use in various research and development activities within chemistry and biochemistry fields .

Proteomics Research

This compound is also marketed specifically for proteomics research, suggesting its use in the study of proteins and their functions .

Orientations Futures

Boronic acids have been gaining interest in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is expected that the studies with boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, will be extended in order to obtain new promising drugs in the future .

Propriétés

IUPAC Name |

(4-methoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHFIKAJVVQLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680996 | |

| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxypyrimidin-5-yl)boronic acid | |

CAS RN |

909187-37-7 | |

| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909187-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

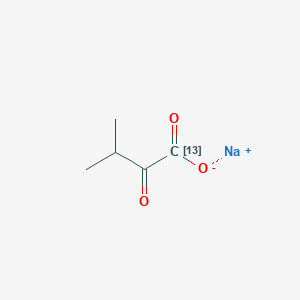

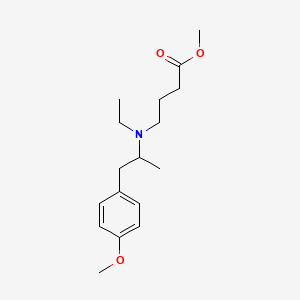

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)

![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)

![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)